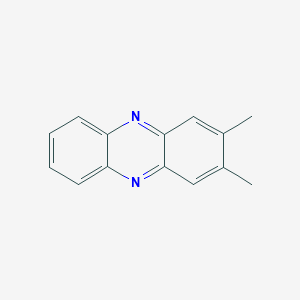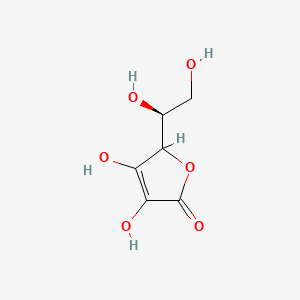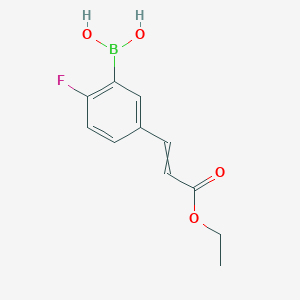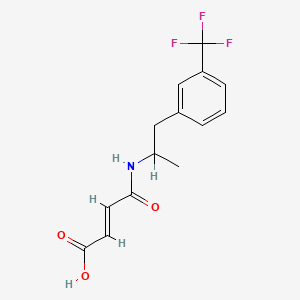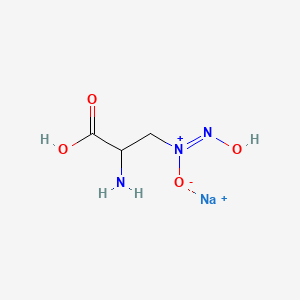
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is a complex chemical compound with a unique structure that includes sodium, amino, carboxyethyl, hydroxyimino, and oxidoazanium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium typically involves multiple steps, starting with the preparation of the amino and carboxyethyl groups, followed by the introduction of the hydroxyimino and oxidoazanium groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can lead to the formation of simpler compounds.
Wissenschaftliche Forschungsanwendungen
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: The compound is used in industrial processes, including the production of certain materials and as an additive in various products.
Wirkmechanismus
The mechanism of action of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sodium-containing compounds and those with similar functional groups, such as:
- Sodium chloride
- Sodium bicarbonate
- Sodium hydroxide
Uniqueness
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C3H7N3NaO4+ |
|---|---|
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4.Na/c4-2(3(7)8)1-6(10)5-9;/h2,9H,1,4H2,(H,7,8);/q;+1/b6-5-; |
InChI-Schlüssel |
GHMZJZVTLXTLOF-YSMBQZINSA-N |
Isomerische SMILES |
C(C(C(=O)O)N)/[N+](=N/O)/[O-].[Na+] |
Kanonische SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


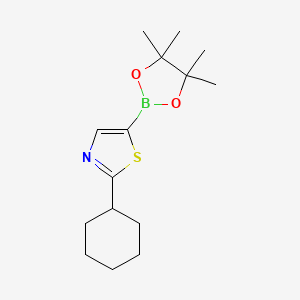
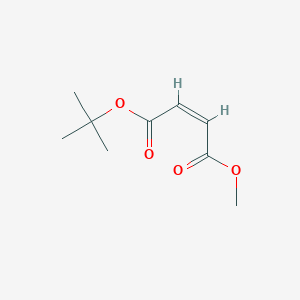

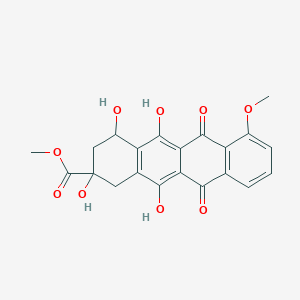
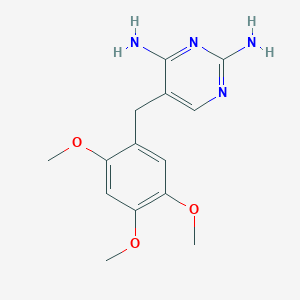
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
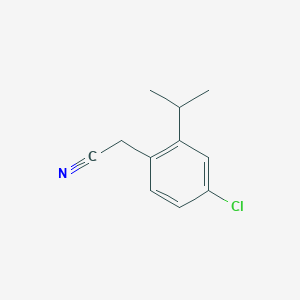
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
